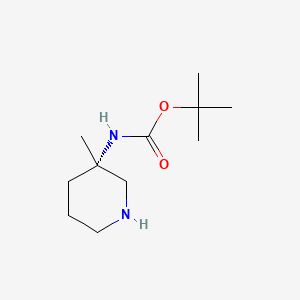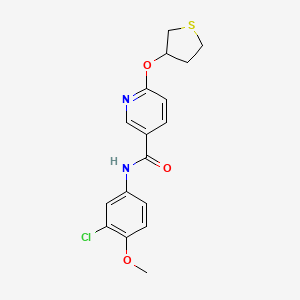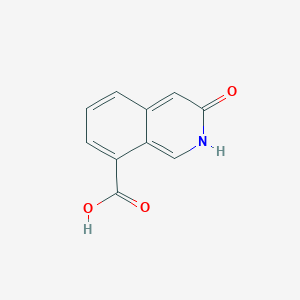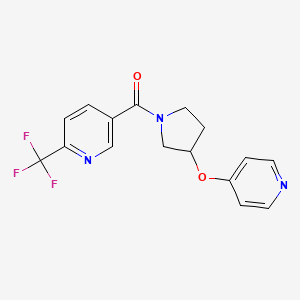
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a pyridine ring via an oxygen atom . The compound also contains a trifluoromethyl group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring via an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridine ring contains a trifluoromethyl group .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to "(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" have been explored in various studies. These compounds exhibit significant chemical interest due to their heterocyclic structure, which is a common motif in pharmaceuticals and materials science.
Molecular Geometry and Crystal Structure : A study by Butcher et al. (2006) on a related compound, 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, revealed that the pyrrolidine ring displays an envelope geometry, contributing to the understanding of molecular conformations in similar structures Butcher, R., Bakare, O., & John, N., 2006.
Complex Formation and Catalysis : Darbre et al. (2002) synthesized zinc complexes with multidentate nitrogen ligands, demonstrating the potential of these complexes in catalyzing aldol reactions. This research suggests the utility of related pyridinyl and pyrrolidinyl structures in metal coordination and catalysis Darbre, T., Dubs, C., Rusanov, E., & Stoeckli-Evans, H., 2002.
Structural Isomorphism and Disorder : A study by Swamy et al. (2013) on isomorphous structures related to chloro and methyl-substituted heterocyclic analogues showed how structural disorder can impact the description and detection of isomorphism, which is crucial for understanding the structural chemistry of complex organic molecules Swamy, V. R., Müller, P., Srinivasan, N., Perumal, S., & Krishnakumar, R.V., 2013.
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of compounds with structural similarities, demonstrating significant antimicrobial activity. This highlights the potential biomedical applications of these and related compounds in the development of new antimicrobial agents Kumar, S., Meenakshi, Kumar, S., & Kumar, P., 2012.
Theoretical and Spectroscopic Characterization : Singh et al. (2016) provided a detailed study on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone. This work emphasized the role of theoretical and spectroscopic analyses in elucidating the structures of complex organometallic compounds Singh, H., Singh, J., & Bhanuka, S., 2016.
Future Directions
properties
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)14-2-1-11(9-21-14)15(23)22-8-5-13(10-22)24-12-3-6-20-7-4-12/h1-4,6-7,9,13H,5,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNYXDIPPOBTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one](/img/structure/B2415907.png)
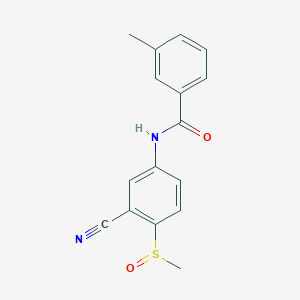
![3-methyl-2-(2-phenylacetamido)-N-[2-(prop-2-enamido)ethyl]butanamide](/img/structure/B2415910.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)
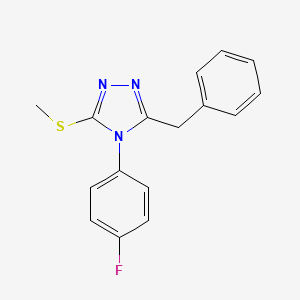
![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)
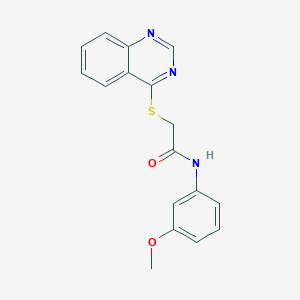
![methyl {8-[4-(dimethylamino)phenyl]-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B2415919.png)
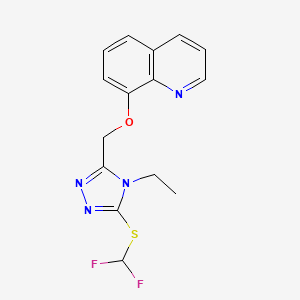
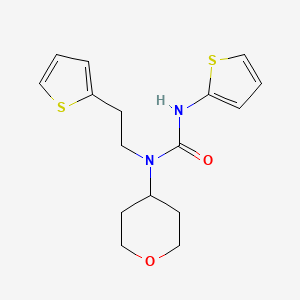
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
